molecular formula C12H20ClN B158339 Phenethylamine, alpha-methyl-N-propyl-, hydrochloride CAS No. 59877-57-5

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride

Cat. No.: B158339
CAS No.: 59877-57-5
M. Wt: 213.75 g/mol
InChI Key: NSSZJVPOQFTJGR-UHFFFAOYSA-N
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Description

N-Propylamphetamine (hydrochloride) is a psychoactive compound belonging to the phenethylamine and amphetamine chemical classes. It acts as a stimulant and was first developed in the 1970s primarily for research into the metabolism of, and as a comparison tool to, other amphetamines

Mechanism of Action

Target of Action

N-Propylamphetamine Hydrochloride, a derivative of Phenethylamine, primarily targets the dopamine transporter (DAT) . This transporter plays a crucial role in the regulation of dopamine levels in the brain, which is associated with reward and pleasure systems .

Mode of Action

The compound interacts with its target, the dopamine transporter, by acting as a substrate for uptake . This interaction leads to an increase in the concentration of dopamine in the synaptic cleft, which subsequently enhances dopaminergic neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by N-Propylamphetamine Hydrochloride involves the synthesis and metabolism of dopamine. The compound inhibits the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons, which regulates monoamine neurotransmission . It also affects the kinases PKC, CaMKII, and ERK .

Pharmacokinetics

Phenethylamine, a related compound, is known to have good oral bioavailability, a high distribution volume, and low binding to plasma proteins . It is primarily metabolized by monoamine oxidase B (MAO-B) and other enzymes such as MAO-A, SSAOs (AOC2 & AOC3), PNMT, AANAT, and FMO3 . The elimination half-life of Phenethylamine is approximately 5-10 minutes .

Result of Action

The result of N-Propylamphetamine Hydrochloride’s action is an increase in alertness, wakefulness, and energy, along with a decrease in fatigue and appetite . It also enhances mood and produces a feeling of euphoria .

Action Environment

Environmental factors such as pH can influence the compound’s action, efficacy, and stability. Given that Phenethylamine, alpha-methyl-N-propyl-, hydrochloride is a weak base with a pKa around 9.9, it can diffuse easily across cell membranes and lipid layers, especially to tissues or biological substrates with a more acidic pH than blood .

Biochemical Analysis

Biochemical Properties

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with monoamine oxidase (MAO) enzymes, particularly MAO-B, which is responsible for the oxidative deamination of monoamines. The interaction between this compound and MAO-B leads to the formation of phenylacetic acid, a primary urinary metabolite . Additionally, this compound may interact with trace amine-associated receptor 1 (TAAR1), influencing monoamine neurotransmission .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to regulate monoamine neurotransmission by binding to TAAR1 and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . These interactions can lead to changes in neurotransmitter release and reuptake, affecting overall cellular communication and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to TAAR1, a G protein-coupled receptor, leading to the activation of intracellular signaling cascades . Additionally, this compound inhibits VMAT2, preventing the uptake of monoamines into synaptic vesicles and increasing their availability in the synaptic cleft . These molecular interactions contribute to the compound’s stimulant effects on the central nervous system.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has shown potential alterations in cellular function, including changes in neurotransmitter levels and receptor sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit stimulant effects, enhancing locomotor activity and increasing alertness . At higher doses, this compound can lead to toxic or adverse effects, including hyperthermia, neurotoxicity, and cardiovascular complications . These dosage-dependent effects highlight the importance of careful dose management in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by MAO-B . The oxidative deamination of this compound by MAO-B results in the formation of phenylacetic acid, which is subsequently excreted in the urine . This metabolic pathway is crucial for the clearance of this compound from the body and its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound is known to interact with VMAT2, which facilitates its uptake into synaptic vesicles . Additionally, this compound may bind to plasma proteins, influencing its distribution and localization within different tissues . These interactions play a critical role in determining the compound’s bioavailability and pharmacological effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. This compound is primarily localized in the cytoplasm and synaptic vesicles of monoamine neurons . The targeting of this compound to these subcellular compartments is facilitated by its interactions with VMAT2 and other transporters . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Propylamphetamine (hydrochloride) typically involves the alkylation of amphetamine with a propyl group. The process can be summarized as follows:

    Starting Material: Amphetamine.

    Reagent: Propyl halide (e.g., propyl bromide or propyl chloride).

    Catalyst: A strong base such as sodium hydroxide or potassium hydroxide.

    Solvent: An organic solvent like toluene or ethanol.

    Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete alkylation.

Industrial Production Methods: Industrial production of N-Propylamphetamine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Propylamphetamine (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: N-Propylamphetamine (hydrochloride) can undergo substitution reactions where the propyl group is replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation Reagents: Potassium permanganate, chromium trioxide.

    Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions include ketones, alcohols, amines, and substituted amphetamines.

Scientific Research Applications

N-Propylamphetamine (hydrochloride) has several scientific research applications, including:

Comparison with Similar Compounds

N-Propylamphetamine (hydrochloride) can be compared with other similar compounds such as:

Uniqueness: N-Propylamphetamine (hydrochloride) is unique due to its specific substitution with a propyl group, which alters its potency and effects compared to other amphetamines. It has about one-fourth the potency of N-ethylamphetamine in impairing the performance of rats in various tests .

Properties

IUPAC Name

1-phenyl-N-propylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h4-8,11,13H,3,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSZJVPOQFTJGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)CC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51799-32-7 (Parent)
Record name Phenethylamine, alpha-methyl-N-propyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026640619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90949474
Record name N-(1-Phenylpropan-2-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26640-61-9
Record name Phenethylamine, alpha-methyl-N-propyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026640619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Phenylpropan-2-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is phenethylamine, alpha-methyl-N-propyl-, hydrochloride used in the analysis of amphetamines?

A1: this compound is utilized as a homologous standard in the gas chromatographic analysis of amphetamine and methamphetamine in biological samples like blood and urine []. This means it shares a similar chemical structure with the target analytes, allowing for accurate quantification. Adding a known amount of this standard to the sample before extraction and analysis helps account for potential losses during the process. By comparing the peak area ratios of the target analytes to the standard, researchers can accurately determine the concentration of amphetamine and methamphetamine in the sample.

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